molecular formula C22H28N4O3 B5664684 2-[2-(1H-imidazol-4-yl)ethyl]-9-(phenoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one

2-[2-(1H-imidazol-4-yl)ethyl]-9-(phenoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5664684
M. Wt: 396.5 g/mol
InChI Key: RYTLOZNHHDNTOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[2-(1H-imidazol-4-yl)ethyl]-9-(phenoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one often involves multi-step chemical reactions, starting from simple precursors to achieve the complex spirocyclic structure. A common approach includes the formation of the spirocyclic ring system through intramolecular cyclization reactions, followed by functional group modifications to introduce the imidazole and phenoxyacetyl components (Clark et al., 1983).

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds, including 2-[2-(1H-imidazol-4-yl)ethyl]-9-(phenoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one, features a spiro linkage between a diazacyclic and a cycloalkane ring, contributing to its three-dimensional conformation and chemical reactivity. Crystallographic studies and theoretical calculations (e.g., DFT) are used to elucidate their stereochemistry and electronic properties (Zeng et al., 2021).

Chemical Reactions and Properties

The reactivity of the diazaspiro[5.5]undecane core is influenced by its ring tension and the electronic nature of the substituents. These compounds can undergo various chemical reactions, including nucleophilic substitutions and additions, depending on the functional groups present. The imidazole and phenoxyacetyl groups in particular may partake in or influence reactions such as hydrogen bonding and metal coordination (Peori et al., 1998).

properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]-9-(2-phenoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-20-6-8-22(16-26(20)11-7-18-14-23-17-24-18)9-12-25(13-10-22)21(28)15-29-19-4-2-1-3-5-19/h1-5,14,17H,6-13,15-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTLOZNHHDNTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)COC3=CC=CC=C3)CN(C1=O)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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